
3,4-diethoxy-N-(2-hydroxy-2-phenylpropyl)benzamide
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Overview
Description
3,4-diethoxy-N-(2-hydroxy-2-phenylpropyl)benzamide is a chemical compound known for its versatile applications in scientific research. Its unique structure, which includes both diethoxy and hydroxy-phenylpropyl groups, makes it suitable for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-(2-hydroxy-2-phenylpropyl)benzamide typically involves the reaction of 3,4-diethoxybenzoic acid with 2-hydroxy-2-phenylpropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity, often involving continuous monitoring and control of temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3,4-diethoxy-N-(2-hydroxy-2-phenylpropyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide group.
Reduction: Reduced forms of the benzamide, potentially leading to amine derivatives.
Substitution: Substituted benzamide derivatives with various functional groups.
Scientific Research Applications
3,4-diethoxy-N-(2-hydroxy-2-phenylpropyl)benzamide is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-(2-hydroxy-2-phenylpropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dimethoxy-N-(2-hydroxy-2-phenylpropyl)benzamide
- 3,4-diethoxy-N-(2-hydroxy-2-phenylethyl)benzamide
Uniqueness
3,4-diethoxy-N-(2-hydroxy-2-phenylpropyl)benzamide is unique due to its specific combination of diethoxy and hydroxy-phenylpropyl groups, which confer distinct chemical and biological properties. This uniqueness makes it particularly valuable in research and industrial applications.
Properties
IUPAC Name |
3,4-diethoxy-N-(2-hydroxy-2-phenylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-4-24-17-12-11-15(13-18(17)25-5-2)19(22)21-14-20(3,23)16-9-7-6-8-10-16/h6-13,23H,4-5,14H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTIPLBCHDIULE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC(C)(C2=CC=CC=C2)O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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